molecular formula C10H12Br2O B6321188 2,6-Dibromo-4-isobutylphenol CAS No. 2643367-71-7

2,6-Dibromo-4-isobutylphenol

Cat. No.: B6321188
CAS No.: 2643367-71-7
M. Wt: 308.01 g/mol
InChI Key: SRYUGNQPRXOOLU-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-isobutylphenol is an organic compound with the molecular formula C10H12Br2O. It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 2 and 6 positions and an isobutyl group at the 4 position on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-isobutylphenol typically involves the bromination of 4-isobutylphenol. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the 2 and 6 positions. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride, with the addition of a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-isobutylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenol derivatives without bromine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like zinc dust or sodium borohydride are employed in the presence of suitable solvents.

Major Products Formed

    Substitution Reactions: Products include 2,6-dihydroxy-4-isobutylphenol and various amine derivatives.

    Oxidation Reactions: Products include quinones and other oxidized phenol derivatives.

    Reduction Reactions: Products include 4-isobutylphenol and other de-brominated phenol derivatives.

Scientific Research Applications

2,6-Dibromo-4-isobutylphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-isobutylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the phenol group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylphenol: Similar structure but with a methyl group instead of an isobutyl group.

    2,6-Dibromo-4-tert-butylphenol: Similar structure but with a tert-butyl group instead of an isobutyl group.

    2,6-Dibromo-4-ethylphenol: Similar structure but with an ethyl group instead of an isobutyl group.

Uniqueness

2,6-Dibromo-4-isobutylphenol is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2,6-dibromo-4-(2-methylpropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c1-6(2)3-7-4-8(11)10(13)9(12)5-7/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYUGNQPRXOOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C(=C1)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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